molecular formula C18H19N5O2 B2939196 5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-31-2

5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2939196
M. Wt: 337.383
InChI Key: HOYUUBBGDVLYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (ABT-4MC) is a synthetic compound that has been used for a variety of scientific research applications. It is a member of the triazole class of compounds, which are characterized by the presence of three nitrogen atoms in a ring structure. ABT-4MC has a unique structure with a benzyl group attached to the nitrogen atom on the 4th position of the triazole ring. This structure confers a number of unique properties, including solubility, stability, and reactivity. In recent years, ABT-4MC has been studied for its potential use in therapeutic applications, such as cancer treatment and other medical conditions.

Scientific Research Applications

Synthetic Methodologies

One notable application of these derivatives is in the solid-phase synthesis of C-terminal peptide amides. Albericio and Bárány (2009) developed a method using polymer-supported benzylamides for the synthesis of peptide chains, demonstrating the compound's utility in peptide synthesis with high yields and purities (Albericio & Bárány, 2009).

Antimicrobial and Anticancer Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some derivatives to possess good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, Bekircan et al. (2008) assessed the anticancer activities of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, identifying compounds with significant inhibitory effects against a panel of nine cancer types (Bekircan et al., 2008).

Novel Pharmaceutical Agents

A study by Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in the development of cancer therapeutics (Hassan et al., 2014).

properties

IUPAC Name

5-amino-1-benzyl-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-9-7-13(8-10-15)11-20-18(24)16-17(19)23(22-21-16)12-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYUUBBGDVLYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

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